molecular formula C13H7F2NO4 B6399770 4-(2,4-Difluorophenyl)-2-nitrobenzoic acid CAS No. 1261996-08-0

4-(2,4-Difluorophenyl)-2-nitrobenzoic acid

Cat. No.: B6399770
CAS No.: 1261996-08-0
M. Wt: 279.19 g/mol
InChI Key: TXUSLAVIPQIAEF-UHFFFAOYSA-N
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Description

4-(2,4-Difluorophenyl)-2-nitrobenzoic acid is an organic compound characterized by the presence of both nitro and difluorophenyl groups attached to a benzoic acid core

Properties

IUPAC Name

4-(2,4-difluorophenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2NO4/c14-8-2-4-9(11(15)6-8)7-1-3-10(13(17)18)12(5-7)16(19)20/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUSLAVIPQIAEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90689601
Record name 2',4'-Difluoro-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261996-08-0
Record name 2',4'-Difluoro-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Difluorophenyl)-2-nitrobenzoic acid typically involves a multi-step process. One common method includes the nitration of 2,4-difluorobenzoic acid to introduce the nitro group. This reaction is usually carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to avoid over-nitration.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow nitration processes. These methods ensure higher yields and purity while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Difluorophenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Reduction: 4-(2,4-Difluorophenyl)-2-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

4-(2,4-Difluorophenyl)-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the development of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2,4-Difluorophenyl)-2-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can participate in redox reactions, while the difluorophenyl group can enhance binding affinity to specific targets due to its electronic properties.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorobenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Nitrobenzoic acid: Lacks the difluorophenyl group, which may affect its binding properties and reactivity.

    2,4-Difluorophenylboronic acid: Used in different types of reactions, such as Suzuki-Miyaura coupling, and has different applications.

Uniqueness

4-(2,4-Difluorophenyl)-2-nitrobenzoic acid is unique due to the presence of both nitro and difluorophenyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry.

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